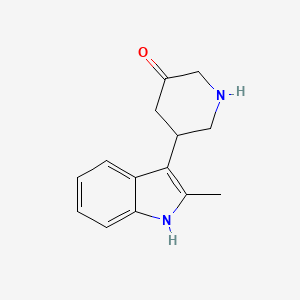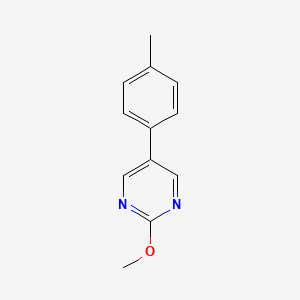![molecular formula C15H15N B13930158 2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)
2-[(E)-2-(4-methylphenyl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a vinyl group attached to the aniline ring, with a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline typically involves the reaction of 4-methylbenzaldehyde with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.
Aplicaciones Científicas De Investigación
2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
- 2-[(E)-2-(4-chlorophenyl)ethenyl]aniline
- 2-[(E)-2-(4-bromophenyl)ethenyl]aniline
Uniqueness
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+ |
Clave InChI |
ZNVSRXCMKDAHQV-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)



![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)



